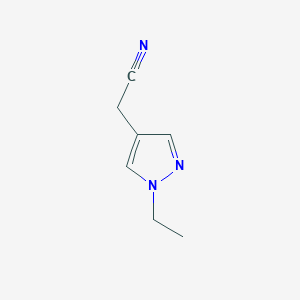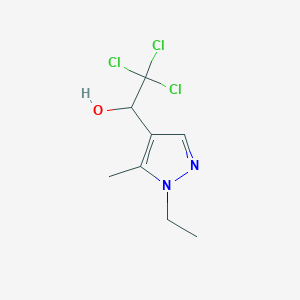![molecular formula C6H8F3N3O B1396346 N-méthyl-1-[3-(trifluorométhyl)-1,2,4-oxadiazol-5-yl]éthanamine CAS No. 1306739-58-1](/img/structure/B1396346.png)
N-méthyl-1-[3-(trifluorométhyl)-1,2,4-oxadiazol-5-yl]éthanamine
Vue d'ensemble
Description
“N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine” is an organic compound that contains an oxadiazole ring, a trifluoromethyl group, and an ethanamine group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The trifluoromethyl group is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . Ethanamine is a primary amine that consists of ethane bearing a single amino substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor . The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoroacetimidoyl chlorides . The N-methyl ethanamine group could be added through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the trifluoromethyl group, and the N-methyl ethanamine group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which can activate the oxadiazole ring towards nucleophilic attack . The N-methyl ethanamine group can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The N-methyl ethanamine group could engage in hydrogen bonding, influencing the compound’s solubility and reactivity .Applications De Recherche Scientifique
Applications pharmaceutiques : Médicaments anticonvulsivants
Le noyau trifluorométhyl-1,2,4-oxadiazole est un échafaudage précieux en chimie pharmaceutique. Les composés présentant ce noyau ont été utilisés comme médicaments anticonvulsivants. La présence du groupe trifluorométhyle peut améliorer considérablement les propriétés physicochimiques et pharmacologiques des molécules parentes .
Chimie agricole : Activité nématicide
Dans le domaine de la chimie agricole, les dérivés du 1,2,4-oxadiazole ont montré une activité nématicide modérée contre les nématodes parasites des plantes comme Meloidogyne incognita. Ces composés offrent un potentiel pour le développement de nouveaux pesticides chimiques à faible risque environnemental .
Agents antibactériens : Maladies bactériennes du riz
Les dérivés du 1,2,4-oxadiazole ont démontré de forts effets antibactériens contre Xanthomonas oryzae pv. oryzae (Xoo), qui provoque la brûlure bactérienne des feuilles du riz. Certains composés ont montré une efficacité supérieure par rapport aux agents traditionnels, indiquant leur potentiel en tant que nouveaux agents antibactériens .
Agents anti-infectieux : Antiviraux et antibactériens
L'échafaudage du 1,2,4-oxadiazole a été largement étudié pour ses propriétés anti-infectieuses, notamment les activités antivirales et antibactériennes. Ces composés ont été synthétisés avec des substitutions diverses pour lutter contre les maladies infectieuses .
Matériaux fonctionnels : Chimie des ligands
Les dérivés du trifluorométhyl-1,2,4-oxadiazole sont également utilisés dans le développement de matériaux fonctionnels, en particulier dans la chimie des ligands. Leur structure unique leur permet d'interagir avec divers métaux et systèmes catalytiques .
Chimie biologique : Anti-VIH et inhibiteur de GlyT1
En chimie biologique, ces composés ont trouvé des applications en tant que réactifs anti-VIH et inhibiteurs de GlyT1. Les caractéristiques uniques du groupe trifluorométhyle contribuent à l'efficacité de ces applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the biological activity of similar oxadiazole derivatives .
Propriétés
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c1-3(10-2)4-11-5(12-13-4)6(7,8)9/h3,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQCAWOTIRJHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168276 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, N,α-dimethyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-58-1 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, N,α-dimethyl-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, N,α-dimethyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1396268.png)




![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)
![2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396278.png)
![4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid](/img/structure/B1396282.png)
![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/structure/B1396283.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396284.png)


